Tert-butyl 4,5-diamino-5-oxopentanoate
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Overview
Description
Tert-butyl 4,5-diamino-5-oxopentanoate is an organic compound with the molecular formula C9H18N2O3 It is a derivative of pentanoic acid and contains both amino and oxo functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,5-diamino-5-oxopentanoate typically involves the protection of amino groups and the formation of the oxo group. One common method starts with L-glutamic acid, which undergoes protection of the carboxyl group using tert-butyl chloroformate. The intermediate is then subjected to a series of reactions, including amination and oxidation, to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: The compound can be reduced to form amino alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amino alcohols.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Tert-butyl 4,5-diamino-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of tert-butyl 4,5-diamino-5-oxopentanoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The oxo group can participate in nucleophilic addition reactions, modifying the structure and function of biological molecules .
Comparison with Similar Compounds
- Tert-butyl 4-amino-4-carbamoylbutanoate
- Tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride
- This compound monohydrochloride
Comparison: Compared to its hydrochloride and monohydrochloride counterparts, it offers different solubility and stability profiles, making it suitable for various synthetic and research purposes .
Properties
IUPAC Name |
tert-butyl 4,5-diamino-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-7(12)5-4-6(10)8(11)13/h6H,4-5,10H2,1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWIPGSUTYVUBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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